

Introduction: Defining a Core Chemical Entity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N-Dimethylmethanesulfonamide**

Cat. No.: **B1294423**

[Get Quote](#)

In the landscape of chemical research and pharmaceutical development, precise identification of molecular entities is paramount. **N,N-Dimethylmethanesulfonamide** is a sulfonamide compound whose simple structure belies its utility as a potential building block and reference compound. This guide provides a comprehensive technical overview of this molecule, anchored by its primary identifier, the CAS number, and extending to its synthesis, characterization, potential applications, and safe handling protocols. The information herein is curated for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this compound.

The definitive identifier for **N,N-Dimethylmethanesulfonamide** is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 918-05-8 [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#)

This unique numerical identifier distinguishes this specific chemical substance, ensuring unambiguous communication in research, manufacturing, and regulatory contexts.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the foundation of its application. **N,N-Dimethylmethanesulfonamide** is a solid at room temperature with a defined molecular structure and characteristics. [\[6\]](#) Its properties are summarized below, providing a clear data-driven profile.

Property	Value	Source
IUPAC Name	N,N-dimethylmethanesulfonamide	[3]
Synonyms	Dimethylmethanesulphonamide, Dimethyl(methylsulfonyl)amine	[3][5]
Molecular Formula	C ₃ H ₉ NO ₂ S	[1][2][3]
Molecular Weight	123.17 g/mol	[1][2][5]
Appearance	Solid	[6]
Melting Point	46°C - 50°C	[5][6]
Boiling Point	119°C - 120°C (at 17 mmHg)	[5]
EC Number	213-039-5	[3]
Topological Polar Surface Area	45.8 Å ²	[3]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	3	[3]

Part 2: Synthesis and Workflow Validation

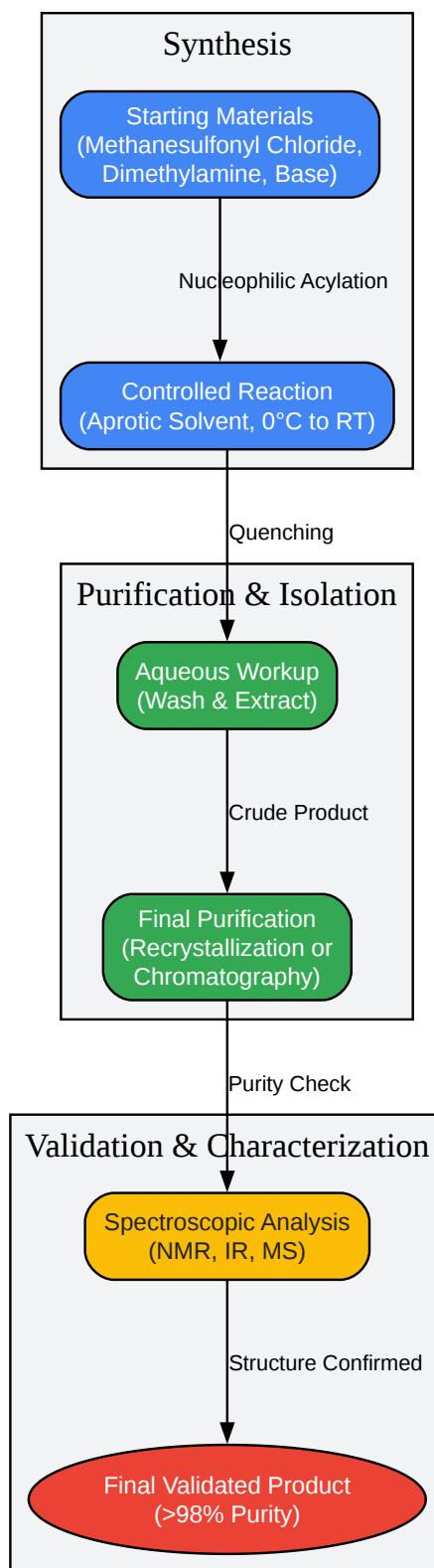
The synthesis of **N,N-Dimethylmethanesulfonamide** follows a classic and reliable pathway for sulfonamide formation: the reaction of a sulfonyl chloride with a secondary amine.^[7] This approach is efficient and provides a high yield of the desired product when executed with appropriate controls.

Expert Insight: The Rationale Behind the Synthesis

The core of this synthesis is the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of methanesulfonyl chloride. The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Without it, the HCl would protonate the dimethylamine starting material, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent

like dichloromethane (DCM) is preferred to prevent any unwanted side reactions with the highly reactive sulfonyl chloride. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.

Diagram: General Synthesis and Validation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow from synthesis to a validated, high-purity final product.

Experimental Protocol: Laboratory-Scale Synthesis

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve dimethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
- Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to manage the reaction's exothermicity.
- Reactant Addition: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintain the temperature below 5°C during the addition.
- Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure **N,N-Dimethylmethanesulfonamide**.

Part 3: Analytical Characterization as a Self-Validating System

The trustworthiness of any chemical study relies on the unambiguous identification and purity assessment of the compounds used. A combination of spectroscopic methods provides a self-validating system to confirm the structure of **N,N-Dimethylmethanesulfonamide**.

Technique	Expected Result	Mechanistic Interpretation
¹ H NMR	Singlet, $\delta \sim 2.8$ ppm (6H) Singlet, $\delta \sim 2.9$ ppm (3H)	The six protons of the two magnetically equivalent N-methyl groups appear as a single peak. The three protons of the S-methyl group appear as a distinct singlet. The 6:3 integration ratio is a critical validation point. ^[8]
IR Spectroscopy	$\sim 1350\text{ cm}^{-1}$ (strong) $\sim 1160\text{ cm}^{-1}$ (strong) $\sim 2950\text{ cm}^{-1}$ (medium)	These two strong absorptions are characteristic of the asymmetric and symmetric S=O stretching modes of the sulfonamide group, respectively. The peak at $\sim 2950\text{ cm}^{-1}$ corresponds to C-H stretching.
Mass Spectrometry	Molecular Ion $[M]^+$ at $m/z = 123.04$	The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule ($C_3H_9NO_2S$), confirming the elemental composition.

Part 4: Applications in Research and Drug Development

While **N,N-Dimethylmethanesulfonamide** is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry and materials science.

- Scaffold for Drug Discovery: The sulfonamide functional group is a privileged structure in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. ^[7] This simple, stable molecule can serve as a starting point or fragment for the synthesis of more complex, biologically active compounds.

- Role of the N,N-Dimethyl Group: The N,N-dimethyl moiety is frequently incorporated into drug candidates to modulate physicochemical properties.[9] It can improve aqueous solubility, increase metabolic stability by blocking N-dealkylation pathways, and enhance cell permeability, all of which are critical factors in drug development.[9]
- Materials Science: Related N,N-dialkyl perfluoroalkanesulfonamides are being investigated for advanced applications, such as stable electrolytes in high-energy density batteries, highlighting the chemical robustness and tunable properties of this compound class.[10]

Part 5: Safety, Handling, and Toxicology

Adherence to proper safety protocols is non-negotiable in a laboratory setting. Based on available safety data, **N,N-Dimethylmethanesulfonamide** should be handled with the care afforded to all laboratory chemicals.

- General Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation during handling.[6]
- Stability and Storage: The compound is stable under normal laboratory conditions.[6] Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
- Toxicological Profile: Specific toxicological data for this compound is not extensively documented.[6] However, related compounds like N,N-Dimethylformamide (DMF) have known toxicity profiles, and appropriate caution should be exercised.[11] In case of exposure, rinse the affected area with plenty of water and seek medical attention if symptoms develop.[6]

References

- N,N-Dimethyl-methanesulfonamide. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. [\[Link\]](#)
- N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191.
- Safe and Scalable Syntheses of N,N-Dimethyltrifluoromethanesulfonamide (DMTMSA) and Other Trifluoromethanesulfonamide Solvents for High Energy Density Battery Applications.

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.
- TOX-22: N,N-Dimethylformamide (CASRN 68-12-2).
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. N,N-Dimethyl-methanesulfonamide 上海瑞一医药科技股份有限公司【官网】 -Ruiyi Tech [ruiyitech.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-DIMETHYLMETHANESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N,N-Dimethylmethanesulfonamide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl methanesulfonamide(918-05-8) 1H NMR [m.chemicalbook.com]
- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Introduction: Defining a Core Chemical Entity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294423#n-n-dimethylmethanesulfonamide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com